1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-cyclopropylthiourea
CAS No.: 1024224-34-7
Cat. No.: VC4840153
Molecular Formula: C15H13ClFN3O2S
Molecular Weight: 353.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1024224-34-7 |
|---|---|
| Molecular Formula | C15H13ClFN3O2S |
| Molecular Weight | 353.8 |
| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-N-(cyclopropylcarbamothioyl)-5-methyl-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C15H13ClFN3O2S/c1-7-11(14(21)19-15(23)18-8-5-6-8)13(20-22-7)12-9(16)3-2-4-10(12)17/h2-4,8H,5-6H2,1H3,(H2,18,19,21,23) |
| Standard InChI Key | YDAADLWRXQCOQN-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(=S)NC3CC3 |
Introduction
The compound 1-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-3-cyclopropylthiourea is a synthetic organic molecule characterized by its intricate structure, which incorporates a substituted oxazole ring, a cyclopropylthiourea moiety, and halogenated phenyl groups. This compound is of interest in medicinal chemistry for its potential biological activities, including anti-inflammatory and enzyme-inhibitory properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting with commercially available precursors:
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Formation of the oxazole ring through cyclization reactions involving chlorinated and fluorinated aromatic precursors.
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Introduction of the thiourea group via condensation with cyclopropylamine.
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Final purification using chromatographic techniques to isolate the desired product.
Biological Activity
Preliminary studies have suggested that compounds containing similar structural motifs exhibit promising biological activities:
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Anti-inflammatory Properties: The oxazole ring system is known to interact with enzymes like cyclooxygenase (COX), potentially reducing inflammation.
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Enzyme Inhibition: The thiourea moiety may act as a ligand for metalloenzymes or other protein targets.
Analytical Characterization
The structure and purity of the compound can be confirmed using advanced analytical techniques:
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NMR Spectroscopy (¹H and ¹³C): To determine the chemical environment of hydrogen and carbon atoms in the molecule.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared Spectroscopy (IR): To identify functional groups like thiourea (C=S stretch) and oxazole (C=N stretch).
Potential Applications
This compound holds potential in various fields:
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Pharmaceutical Research: As a lead compound for anti-inflammatory drug development.
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Biochemical Studies: To investigate enzyme inhibition mechanisms.
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Material Science: Due to its stable heterocyclic framework.
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